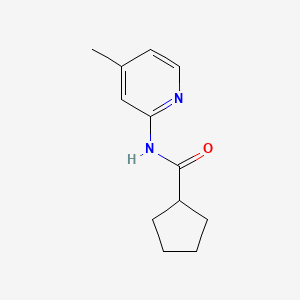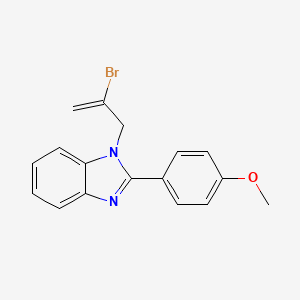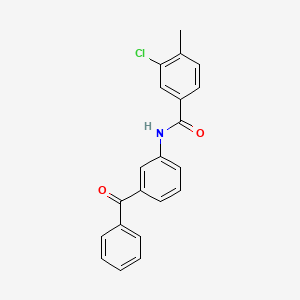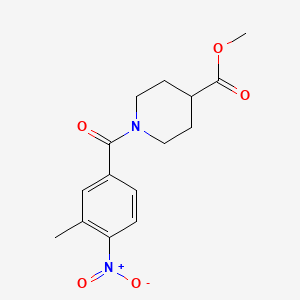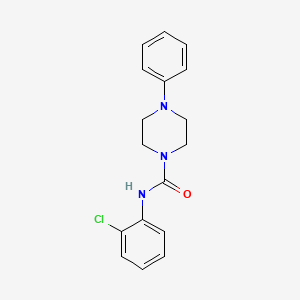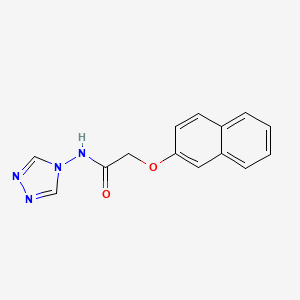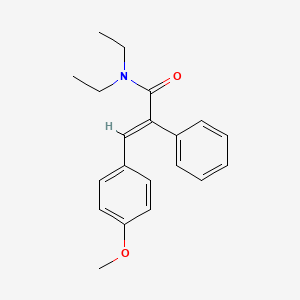
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DMAPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMAPA is a derivative of acrylamide and has been synthesized using various methods.
作用機序
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is thought to work by binding to proteins and altering their conformation, which can affect their function. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis in cancer cells, and the activation of caspases. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
実験室実験の利点と制限
One advantage of using N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to selectively bind to proteins, making it a useful tool for studying protein function. However, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
For N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its applications in catalysis and other fields. Additionally, further studies are needed to determine the optimal concentration of N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide for various experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has potential applications in scientific research. Its ability to selectively bind to proteins makes it a useful tool for studying protein function, and its various biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, future directions for N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research are promising and could lead to new discoveries in various fields.
合成法
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck reaction. The Stille coupling reaction involves the reaction of a stannylated aryl compound with an aryl halide in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The synthesis method used depends on the availability of starting materials and the desired yield.
科学的研究の応用
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used in scientific research for various applications, including as a fluorescent probe for the detection of proteins and as a photosensitizer for photodynamic therapy. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been used as a ligand for the development of metal complexes for catalytic applications.
特性
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-21(5-2)20(22)19(17-9-7-6-8-10-17)15-16-11-13-18(23-3)14-12-16/h6-15H,4-5H2,1-3H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBVTHRYHMBEP-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
